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Defactinib IC50 and Key Kinase Targets

Target Kinase
IC50
Value

Notes / Context

Focal Adhesion Kinase (FAK) < 0.6 nM Potent, ATP-competitive inhibitor [1].

Proline-rich tyrosine kinase 2
(Pyk2)

< 0.6 nM Second member of the FAK family; also potently
inhibited [1].

Mechanism of Action and Signaling Pathways

Defactinib exerts its anti-tumor effects by blocking the integrin-mediated activation of downstream

signaling pathways that are crucial for tumor cell survival, proliferation, and migration. The diagram below

illustrates the key pathways affected [2] [3].
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Defactinib inhibits FAK, blocking key downstream oncogenic pathways like PI3K/AKT and RAS/MEK/ERK

[2] [3].

Experimental Evidence and Research Context

The high potency of Defactinib is demonstrated in various experimental models:
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In Vitro Cell Studies: In esophageal squamous cell carcinoma (ESCC) cell lines, Defactinib
treatment led to a dose and time-dependent dissociation of PI3K from FAK, resulting in effective
blockade of the AKT signaling pathway and reduced expression of oncogenes like SOX2, MYC, and
MDM2 [2].
Co-culture Resistance Models: Research shows that Cancer-Associated Fibroblasts (CAFs) can

secrete metabolites like phosphatidylcholines, activating the JAK2/STAT3 pathway in tumor cells and
conferring resistance to FAK inhibitors like Defactinib. This highlights the complexity of the tumor

microenvironment [4].

Clinical Development and Status

Defactinib has been evaluated in clinical trials, both as a monotherapy and in combination.

Combination Therapy Approval: In 2025, Defactinib was approved by the US FDA in a co-
package with avutometinib (a RAF/MEK1 inhibitor) for the treatment of adult patients with KRAS-
mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic

therapy [3].
Monotherapy Trials: A phase 2 study of Defactinib monotherapy in previously treated advanced

KRAS mutant non-small cell lung cancer (NSCLC) showed only modest clinical activity,
underscoring the potential need for combination approaches in certain cancer types [1].

Key Considerations for Researchers

Beyond IC50: While IC50 is a critical measure of a drug's potency, its ultimate efficacy can be

influenced by other factors, including tumor microenvironment-mediated resistance, as seen with
CAFs [4].

Resistance Mechanisms: Studies have identified that Receptor Tyrosine Kinases (RTKs) like
HER2 can directly phosphorylate FAK at the Y397 site, bypassing the inhibition of FAK's kinase

activity by drugs like Defactinib. This "oncogenic protection" is an important mechanism of intrinsic
and acquired resistance [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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